molecular formula C23H29ClN2O4S B2968543 1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922022-78-4

1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2968543
CAS No.: 922022-78-4
M. Wt: 465.01
InChI Key: WMFKPSVBSUVBEH-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepinone core substituted with isopentyl and 3,3-dimethyl groups at position 5, a 2-chlorophenyl moiety linked via a methane bridge, and a sulfonamide group at position 6. The benzoxazepine scaffold is a seven-membered heterocyclic ring combining oxygen and nitrogen atoms, which is known to confer metabolic stability and bioavailability in medicinal chemistry contexts . The sulfonamide group (-SO₂NH₂) is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and target binding affinity .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-16(2)11-12-26-20-10-9-18(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKPSVBSUVBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenyl group which may influence its interaction with biological targets.
  • An isopentyl side chain that could enhance lipophilicity and membrane permeability.
  • A methanesulfonamide moiety that is often associated with various biological activities.

Antiinflammatory Activity

Research indicates that derivatives of similar structures exhibit significant anti-inflammatory properties. For instance, compounds with similar oxazepin frameworks have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation. The IC50 values for these compounds against COX-2 were reported to be as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural features suggest potential anticancer activity through inhibition of specific kinases involved in cell division. Polo-like kinase 1 (Plk1) is a target of interest; inhibitors of Plk1 have shown promise in reducing cell proliferation in various cancer types . Further studies are needed to evaluate the effectiveness of this specific compound in targeting Plk1.

The proposed mechanism of action for compounds similar to this oxazepin derivative includes:

  • Inhibition of COX Enzymes : Leading to reduced production of pro-inflammatory mediators.
  • Modulation of Kinase Activity : Affecting pathways involved in cell cycle regulation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly suppress the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. These findings suggest that the compound may exert its anti-inflammatory effects through modulation of these pathways .

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects via carrageenan-induced paw edema assays. Results indicated a marked reduction in edema when treated with compounds related to the oxazepin structure, suggesting potential therapeutic applications for inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeCompoundIC50 (μM)Reference
COX-1 InhibitionSimilar Derivative19.45 ± 0.07
COX-2 InhibitionSimilar Derivative0.04 ± 0.01
Plk1 InhibitionProposedTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL) Biological Activity (IC₅₀, nM)
1-(2-Chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide Benzo[b][1,4]oxazepinone 2-ClPh, isopentyl, 3,3-dimethyl, sulfonamide ~485.0 ~3.8 <0.1 (aqueous) Not reported
N-(5-Methylisoxazol-3-yl)-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide Thiadiazine-sulfonamide Methylisoxazole, phenylamino ~432.5 ~2.5 1.2 (aqueous) Antimicrobial: 250–500 nM
5-Isopropyl-3-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-carboxamide Benzo[b][1,4]oxazepinone Isopropyl, methyl, carboxamide ~318.4 ~2.1 0.5 (aqueous) Anticancer: 120 nM (HDAC6)
8-Sulfamoyl-2,3-dihydrobenzo[b][1,4]dioxepin-5-one Benzo[b][1,4]dioxepinone Sulfonamide ~257.3 ~1.7 5.0 (aqueous) Anti-inflammatory: 180 nM

*LogP: Calculated octanol-water partition coefficient (indicative of lipophilicity).

Key Observations

Structural Complexity and Lipophilicity: The target compound’s isopentyl and 3,3-dimethyl groups increase steric bulk and lipophilicity (LogP ~3.8) compared to simpler derivatives like the 8-sulfamoyl benzo[b][1,4]dioxepinone (LogP ~1.7). This may enhance membrane permeability but reduce aqueous solubility (<0.1 mg/mL) . The 2-chlorophenyl group further elevates LogP, aligning with the principle that halogenated aryl groups enhance hydrophobic interactions in target binding .

Carboxamide derivatives of benzo[b][1,4]oxazepinone show potent histone deacetylase (HDAC) inhibition, implying that substitution at position 8 (sulfonamide vs. carboxamide) critically modulates target selectivity .

Solubility and Polarity: The target compound’s low solubility aligns with the “like dissolves like” principle: its nonpolar substituents (isopentyl, 2-ClPh) reduce compatibility with polar solvents like water . In contrast, the 8-sulfamoyl benzo[b][1,4]dioxepinone’s smaller size and fewer hydrophobic groups improve solubility (5.0 mg/mL).

Research Findings

  • Synthetic Accessibility : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions . For the target compound, introducing the 2-chlorophenyl group likely required selective functionalization, as seen in analogous protocols using aryl isocyanates .
  • Metabolic Stability: The benzo[b][1,4]oxazepinone core is resistant to oxidative metabolism due to its rigid heterocyclic structure, a trait shared with other oxazepine derivatives .

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